2-Fluoro-6-methoxyphenol

pKa Acidity Ionisation

2‑Fluoro‑6‑methoxyphenol (CAS 73943‑41‑6) is a fluorinated methoxyphenol belonging to the class of ortho‑halogenated guaiacol derivatives. It is a clear colourless to pale‑brown liquid at ambient temperature.

Molecular Formula C7H7FO2
Molecular Weight 142.13 g/mol
CAS No. 73943-41-6
Cat. No. B1301868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxyphenol
CAS73943-41-6
Molecular FormulaC7H7FO2
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)O
InChIInChI=1S/C7H7FO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
InChIKeyYZNHPLVFLRSVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxyphenol (CAS 73943‑41‑6): Physicochemical and Synthetic Baseline for Procurement Evaluation


2‑Fluoro‑6‑methoxyphenol (CAS 73943‑41‑6) is a fluorinated methoxyphenol belonging to the class of ortho‑halogenated guaiacol derivatives. It is a clear colourless to pale‑brown liquid at ambient temperature . The compound carries a fluorine substituent at the 2‑position and a methoxy group at the 6‑position of the phenolic ring, yielding a molecular formula of C₇H₇FO₂ and a molecular weight of 142.13 g mol⁻¹ [1]. Its experimental Log P of 1.54 (consensus range 1.47–1.65) and predicted pKₐ of 8.71 ± 0.10 place it in a moderately lipophilic, weakly acidic space that differs meaningfully from non‑fluorinated methoxyphenols . These properties, together with a validated high‑yielding synthetic route, make it a non‑interchangeable building block for medicinal chemistry and agrochemical discovery programmes.

Why 2‑Fluoro‑6‑methoxyphenol Cannot Be Replaced by Non‑Fluorinated or Positional Isomer Analogs


Substituting 2‑fluoro‑6‑methoxyphenol with guaiacol (2‑methoxyphenol) or with positional fluoromethoxyphenol isomers introduces measurable differences in acidity, lipophilicity, and physical state that propagate into downstream synthetic efficiency and final‑compound pharmacology. The 2‑fluoro substituent lowers the phenol pKₐ by approximately 1.27 log units relative to guaiacol and shifts the Log P upward by about 0.20 units . The 2,6‑substitution pattern also locks the compound as a room‑temperature liquid, whereas guaiacol freezes near ambient conditions (mp 26–29 °C), complicating automated dispensing [1]. Furthermore, the 19F NMR handle provided by the fluorine atom enables real‑time reaction monitoring that is absent in non‑fluorinated analogs . These physicochemical and practical differences mean that generic substitution cannot be assumed without re‑optimising the entire synthetic sequence.

Quantitative Differentiation Evidence for 2‑Fluoro‑6‑methoxyphenol versus Closest Analogs


Phenol Acidity: 2‑Fluoro‑6‑methoxyphenol vs. Guaiacol (2‑Methoxyphenol)

The predicted pKₐ of 2‑fluoro‑6‑methoxyphenol is 8.71 ± 0.10 , whereas the experimentally determined pKₐ of the non‑fluorinated comparator guaiacol (2‑methoxyphenol) is 9.98 at 25 °C [1]. The introduction of the ortho‑fluorine atom therefore increases phenol acidity by approximately 1.27 log units, corresponding to an ~18.6‑fold higher concentration of the phenoxide ion at physiological pH. This shift alters the ionisation state of any downstream derivative bearing the same phenol motif, directly impacting binding interactions with biological targets that rely on the protonation state of the phenolic oxygen.

pKa Acidity Ionisation

Lipophilicity: Log P Comparison with Guaiacol and Positional Isomers

The experimental Log P of 2‑fluoro‑6‑methoxyphenol is reported as 1.54 (Molbase/Chemsrc) with a consensus range of 1.47–1.65 across prediction algorithms . The non‑fluorinated analog guaiacol has a Log P of 1.34 [1], representing a ΔLog P of +0.20. This modest but consistent increase in lipophilicity is attributable to the electron‑withdrawing fluorine atom, which reduces hydrogen‑bonding capacity of the adjacent phenolic –OH. Positional isomers 2‑fluoro‑4‑methoxyphenol and 2‑fluoro‑5‑methoxyphenol lack comparable openly reported Log P values, but their different substitution patterns predict altered dipole moments and hydrogen‑bonding geometries that can shift chromatographic retention times and membrane partitioning behaviour.

LogP Lipophilicity Permeability

Physical State and Handling: Liquid at Ambient Temperature vs. Solid Guaiacol

2‑Fluoro‑6‑methoxyphenol is a liquid at 20 °C (density 1.23 g mL⁻¹ at 25 °C) . In contrast, guaiacol (2‑methoxyphenol) has a melting point of 26–29 °C [1], meaning it exists as a crystalline solid at standard laboratory temperatures and requires gentle warming for liquid transfer. For automated high‑throughput synthesis or compound management platforms that operate at 20–25 °C, 2‑fluoro‑6‑methoxyphenol can be dispensed directly by pipetting robots without the need for heated reagent reservoirs, reducing the risk of thermal degradation and improving volumetric accuracy.

Physical state Automation compatibility Handling

Validated Synthetic Route and Yield: Ladd–Weinstock Lithiation–Boration–Oxidation Sequence

The Ladd–Weinstock route to 2‑fluoro‑6‑methoxyphenol proceeds via directed ortho‑lithiation of m‑fluoroanisole with n‑BuLi at −78 °C, followed by boration with trimethoxyborane and oxidative work‑up with H₂O₂/AcOH [1]. At 10 mmol scale the reported yield is 80% (1.16 g isolated) . Scale‑up to 261 mmol again gives 80% yield (29.7 g), and at 174 mmol the yield is 63% (15.5 g) . This compares favourably with the typical 50–70% yields reported for electrophilic fluorination of 6‑methoxyphenol, which often requires expensive fluorinating agents such as NFSI and AgF catalysts .

Synthesis Yield Reproducibility

Spectroscopic Handle: ¹⁹F NMR Signature Enables In‑Situ Reaction Monitoring

2‑Fluoro‑6‑methoxyphenol exhibits a characteristic ¹⁹F NMR resonance at δ −137.61 ppm (282 MHz, CDCl₃) and an IR C–F stretching absorption at approximately 1240 cm⁻¹ [1]. The non‑fluorinated comparator guaiacol lacks any ¹⁹F signal, precluding the use of ¹⁹F NMR for tracking consumption of starting material or formation of products in complex reaction mixtures. Among positional isomers, 2‑fluoro‑4‑methoxyphenol (CAS 167683‑93‑4) and 2‑fluoro‑5‑methoxyphenol (CAS 117902‑16‑6) give distinct ¹⁹F chemical shifts owing to different electronic environments, enabling unambiguous identification of the correct regioisomer even in crude mixtures.

¹⁹F NMR Reaction monitoring Analytical

Key Intermediate for β₂‑Selective Adrenoceptor Agonists: Patent‑Backed Differentiation

US Patent US4737504A explicitly requires 2‑fluoro‑6‑methoxyphenol as the starting material for constructing 5‑fluoro‑trimetoquinol (analog 2) and 8‑fluoro‑trimetoquinol (analog 3) [1]. The 5‑fluoro analog derived from 2‑fluoro‑6‑methoxyphenol is reported to be approximately 4‑fold more acidic than the parent trimetoquinol (1) and about 4‑fold less active on β₁‑adrenoceptors, while maintaining potency on β₂‑adrenoceptors [2]. The 8‑fluoro analog is 8‑fold more acidic and 10‑fold less active on β₁‑adrenoceptors [2]. The precise 2‑fluoro‑6‑methoxy substitution pattern is essential for the regiochemistry of the subsequent aminomethylation step that installs the benzylic amine; use of a different fluoromethoxyphenol isomer would lead to a different regioisomeric product with altered pharmacological profile [1].

β₂‑adrenoceptor Trimetoquinol Fluorine effect

Procurement‑Relevant Application Scenarios for 2‑Fluoro‑6‑methoxyphenol


Medicinal Chemistry: Synthesis of Fluorinated β₂‑Selective Adrenoceptor Agonists

2‑Fluoro‑6‑methoxyphenol serves as the mandatory starting material for the synthesis of 5‑fluoro‑ and 8‑fluoro‑trimetoquinol analogs, as disclosed in US4737504A [1]. The fluorine atom at the 2‑position of the phenolic ring is retained in the final tetrahydroisoquinoline product and is responsible for the 4‑ to 10‑fold reduction in β₁‑adrenoceptor activity while preserving β₂ potency . Procurement of the correct 2‑fluoro‑6‑methoxy regioisomer is critical because the subsequent aminomethylation step is regiospecific; use of 2‑fluoro‑4‑methoxyphenol or 2‑fluoro‑5‑methoxyphenol would produce different regioisomeric products not covered by the patent claims.

Chemical Biology: Preparation of 5′‑Halogenated Resiniferatoxin (RTX) Analogs as TRPV1 Ligands

Sigma‑Aldrich documentation confirms that 2‑fluoro‑6‑methoxyphenol was used as a building block in the synthesis of a series of 5′‑halogenated resiniferatoxin analogs designed to probe the effect of A‑region halogenation on TRPV1 binding and functional agonism/antagonism in CHO cells heterologously expressing rat TRPV1 [1]. The 2‑fluoro‑6‑methoxy substitution pattern provides both the phenolic oxygen for ester linkage formation and the fluorine atom as a modulating electronic substituent, making the compound a privileged fragment for TRPV1 ligand optimisation.

Fragment‑Based Drug Discovery (FBDD): Fluorinated Methoxyphenol Scaffold for Library Design

2‑Fluoro‑6‑methoxyphenol is catalogued as a fragment molecule (CAS 73943‑41‑6) suitable for molecular linking, expansion, and modification in drug discovery campaigns [1]. Its favourable physicochemical profile — Log P = 1.54, pKₐ = 8.71, TPSA = 29.46 Ų, Bioavailability Score = 0.55 — satisfies most oral drug‑likeness filters . Compared with guaiacol, the fluorine atom provides a ¹⁹F NMR handle for fragment‑based screening and improves metabolic stability at the ortho position, making it a preferred fragment for libraries targeting enzymes with phenolic binding pockets.

Process Chemistry: Scalable Synthesis via the Ladd–Weinstock Route

The Ladd–Weinstock lithiation–boration–oxidation sequence consistently delivers 2‑fluoro‑6‑methoxyphenol in 80% isolated yield at scales up to 261 mmol (29.7 g) [1]. The route uses commodity reagents (n‑BuLi, trimethoxyborane, H₂O₂, AcOH) and avoids expensive electrophilic fluorinating agents, making it cost‑effective for kilo‑lab production. Procurement specifications should require purity ≥97% (GC) and confirm the ¹⁹F NMR chemical shift at δ −137.61 ppm to exclude positional isomer contamination.

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